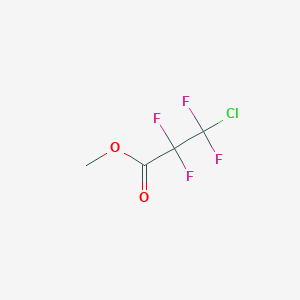

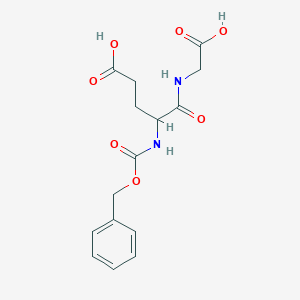

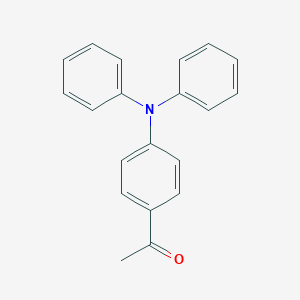

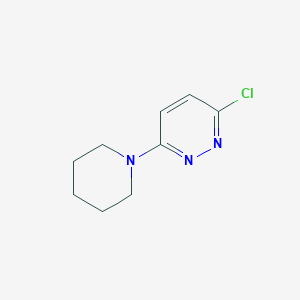

1-(4-(Diphenylamino)phenyl)ethanone

概要

説明

The compound 1-(4-(Diphenylamino)phenyl)ethanone is a chemical entity that has been the subject of various studies due to its interesting structural and electronic properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer some aspects of 1-(4-(Diphenylamino)phenyl)ethanone.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions and characterizations by techniques such as NMR, IR, and UV-Vis spectroscopy. For instance, the synthesis of a Schiff base compound is described, which is characterized by various spectroscopic techniques . Similarly, another compound was synthesized using piperonal and characterized by NMR, elemental analysis, and UV-Vis spectroscopy . These methods are likely applicable to the synthesis and characterization of 1-(4-(Diphenylamino)phenyl)ethanone.

Molecular Structure Analysis

The molecular structure of these compounds is often determined using single-crystal X-ray diffraction, which provides detailed information about the geometry of the molecule . The geometry optimization and the nature of hydrogen bonding can be investigated using computational methods such as DFT calculations . These techniques would be essential in analyzing the molecular structure of 1-(4-(Diphenylamino)phenyl)ethanone.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from studies on their electronic transitions, spectral features, and electrostatic potential (ESP) analysis . ESP analysis, in particular, helps visualize the charge distribution on the molecule and identify reactive sites . The understanding of HOMO-LUMO energies and molecular electrostatic potential regions provides insights into possible sites for electrophilic and nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The vibrational spectra and HOMO-LUMO analysis provide information on the electronic properties and potential reactivity . The solvent-dependent UV-Vis spectra can reveal information about tautomerism and the stability of different forms of the molecule . These analyses would be relevant to understanding the properties of 1-(4-(Diphenylamino)phenyl)ethanone.

科学的研究の応用

Synthesis and Formation

- 1-(4-(Diphenylamino)phenyl)ethanone undergoes chemical transformations under specific conditions. For example, heating 1-phenyl-2-(phenylamino)ethanone in a water-ethanol solution with potassium carbonate results in (Z)-1,4-diphenyl-2-phenylamino-2-butene-1,4-dione, a product of the reaction of the initial aminoketone with its oxidation product (Akimova et al., 2004).

Biomedical Research

- Derivatives of 1-(4-(Diphenylamino)phenyl)ethanone have shown promise in biomedical research. For instance, synthesized diaryl and triaryl hydrazone derivatives have been evaluated for their potential as estrogen receptor modulators, exhibiting significant anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial activities (Pandey et al., 2002).

Optical and Nonlinear Optical Properties

- Novel organic conjugated molecules integrating 4-diphenylamino-phenyl units have been developed, displaying interesting properties like reversible acidochromism and nonlinear optical (NLO) behavior. These structures show potential for applications in optoelectronic devices (Xu et al., 2015).

Electrochemical Characterization

- Electrochemical properties of 1-(4-(Diphenylamino)phenyl)ethanone derivatives are significant for dye applications. Studies on a novel synthesized azo dye derivative showed promising results in electrochemical behavior and electrocatalytic effects, highlighting their potential in various industrial applications (Surucu et al., 2016).

Antimicrobial Activity

- Heterocyclic compounds derived from 1-(4-(Diphenylamino)phenyl)ethanone have been synthesized and tested for antimicrobial activity. These compounds, utilizing 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, show potential in pharmaceutical and drug research due to their effectiveness against various bacterial strains (Wanjari, 2020).

Crystal Structure Analysis

- The crystal structure of N-[(E)-3,3-Diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone provides insights into its molecular configuration, which is vital for understanding its reactivity and potential applications in various chemical processes (Khalaji et al., 2008).

Catalysis and Asymmetric Reduction

- Derivatives of 1-(4-(Diphenylamino)phenyl)ethanone have been used in catalysis, particularly in the asymmetric reduction of ketones. This research contributes to the development of new methodologies in synthetic chemistry (Thvedt et al., 2011).

Optical Gain and LED Applications

- The optical gain coefficient due to spontaneous emission for conjugated compounds like 1-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)ethanone has been studied, revealing potential for use in lasers and LED technology (Henari & El-Deeb, 2017).

Safety And Hazards

“1-(4-(Diphenylamino)phenyl)ethanone” is an organic compound that is generally toxic and irritant . It is recommended to wear protective gloves, goggles, and other personal protective equipment during use to avoid contact with skin and eyes . Waste items should be properly preserved and disposed of to avoid environmental pollution .

将来の方向性

“1-(4-(Diphenylamino)phenyl)ethanone” is commonly used as an intermediate in organic synthesis . It has certain applications in the field of medicine, and can be used as a synthetic raw material for certain drugs . In addition, it can also be used for the preparation of dyes, pigments, and solvents . Future research may focus on exploring its potential applications in various fields.

特性

IUPAC Name |

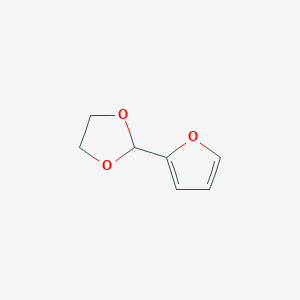

1-[4-(N-phenylanilino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c1-16(22)17-12-14-20(15-13-17)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBZHEMVWXFWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602546 | |

| Record name | 1-[4-(Diphenylamino)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Diphenylamino)phenyl)ethanone | |

CAS RN |

1756-32-7 | |

| Record name | 1-[4-(Diphenylamino)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)

![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)